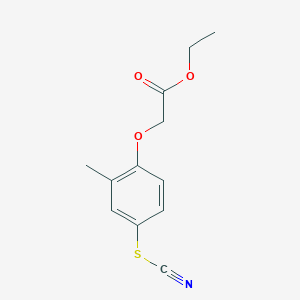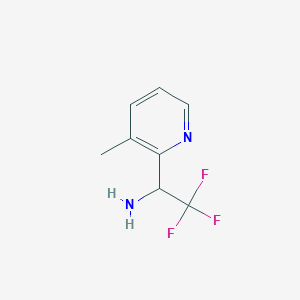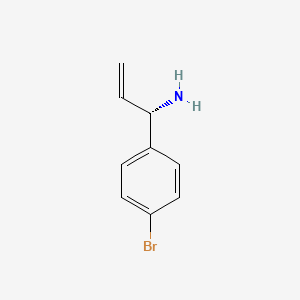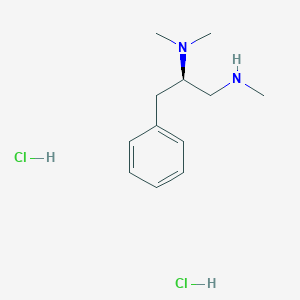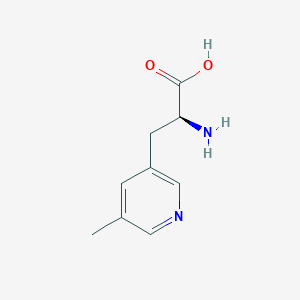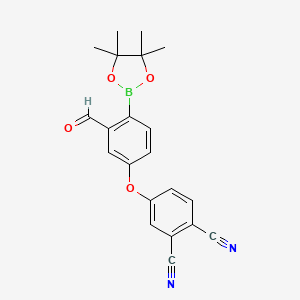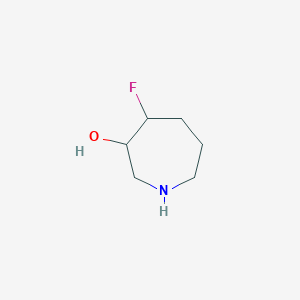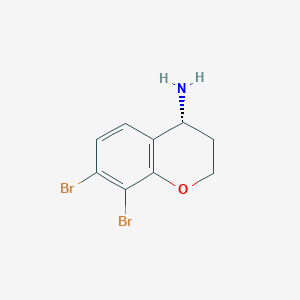![molecular formula C9H11BrN4 B13041461 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that contains a pyrrolo[2,3-D]pyrimidine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the bromination of a pyrrolo[2,3-D]pyrimidine precursor. One common method includes the reaction of 2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine with a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolo[2,3-D]pyrimidine derivatives.
Oxidation Reactions: Formation of oxo-pyrrolo[2,3-D]pyrimidine derivatives.
Reduction Reactions: Formation of hydrogenated pyrrolo[2,3-D]pyrimidine derivatives.
科学的研究の応用
5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
5-Bromo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Similar structure but lacks the methyl groups at positions 2, 6, and 7.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Contains a chlorine atom at position 4 instead of an amine group.
Uniqueness
5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C9H11BrN4 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
5-bromo-2,6,7-trimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H11BrN4/c1-4-7(10)6-8(11)12-5(2)13-9(6)14(4)3/h1-3H3,(H2,11,12,13) |
InChIキー |
YNHUBPDUHAUFNL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N=C(N=C2N1C)C)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


